molecular formula C23H15ClF2N2O2 B1193237 5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)- CAS No. 1488362-55-5

5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-

Cat. No. B1193237
CAS RN: 1488362-55-5
M. Wt: 424.83
InChI Key: GXBAKXRLQAPKEE-QHCPKHFHSA-N
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Description

ML375 is a potent, selective and CNS penetrant M5 negative allosteric modulator (NAM).

Scientific Research Applications

Anorectic Agents

  • Research has explored the use of compounds like 5H-Imidazo[2,1-a]isoindol-5-ols as anorectic agents, substances that suppress appetite. For instance, mazindol, a derivative in this class, showed anorexic activity comparable to d-amphetamine in animal studies (Aeberli et al., 1975).

Stereoselective Syntheses

  • The stereoselective synthesis of chiral tetrahydro-5H-imidazo[2,1-a]isoindol-5-ones has been reported. These compounds were prepared with high stereoselectivities and yields, demonstrating the potential for controlled synthesis of this class of compounds (Katritzky et al., 2002).

Inhibition of Respiratory Syncytial Virus (RSV)

  • Certain derivatives, such as compound 1a in the 5H-imidazo[2,1-a]isoindol-5-one family, have been identified as inhibitors of respiratory syncytial virus (RSV), targeting the fusion glycoprotein. This suggests potential therapeutic applications in treating RSV infections (Bond et al., 2015).

Catalytic Chemical Synthesis

  • The copper(I)-catalyzed intramolecular direct C-Arylation of Azoles with Aryl Bromides has been utilized to synthesize 5H-imidazo[2,1-a]isoindole heterofused compounds. This showcases a method for the efficient synthesis of these compounds (Huang et al., 2013).

Synthesis of 1H-Imidazo[2,1-a]isoindole Diones

  • The synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones has been reported, highlighting the versatility and scope of chemical reactions involving this compound class (Katritzky et al., 2001).

Antibacterial Applications

  • Novel substituted imidazo[2,1-a]isoindole derivatives have been synthesized and evaluated as antibacterial agents. This research points to the potential medical applications of these compounds in combating bacterial infections (Narsimha et al., 2017).

properties

IUPAC Name

(9bS)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBAKXRLQAPKEE-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@]2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9bS)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-
Reactant of Route 2
Reactant of Route 2
5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-
Reactant of Route 3
5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-
Reactant of Route 4
5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-
Reactant of Route 5
Reactant of Route 5
5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-
Reactant of Route 6
5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-

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